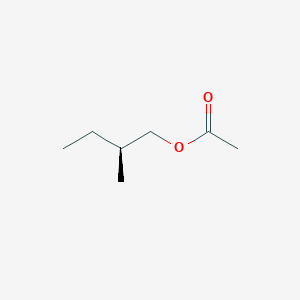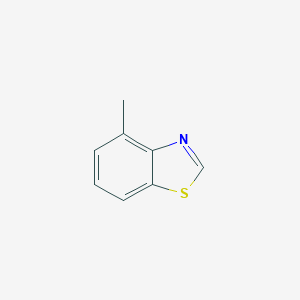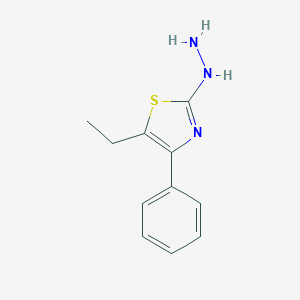
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone, also known as EPTH, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a hydrazone derivative of thiosemicarbazide, which has been found to exhibit a range of biological activities.
Scientific Research Applications
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has also been explored as a potential chelating agent for metal ions, which has important implications in the field of environmental chemistry.
Mechanism Of Action
The exact mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical And Physiological Effects
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inhibiting inflammation, and modulating the immune system. It has also been shown to have neuroprotective effects, which may have important implications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. However, its solubility in water is relatively low, which may limit its use in certain experiments. Additionally, the exact dosage and administration of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone for different applications are still being researched.
Future Directions
There are several future directions for the research on 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its potential as a chelating agent for metal ions, which has important implications in environmental chemistry. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its potential side effects.
Conclusion:
In conclusion, 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is a promising chemical compound that has been extensively researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its implications in various fields.
Synthesis Methods
The synthesis of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone involves the reaction of thiosemicarbazide with ethyl acetoacetate and benzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.
properties
CAS RN |
137506-15-1 |
|---|---|
Product Name |
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone |
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
(5-ethyl-4-phenyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-2-9-10(13-11(14-12)15-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14) |
InChI Key |
HUASFLITTRUUKL-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
synonyms |
5-ETHYL-4-PHENYL-2(3H)-THIAZOLONE HYDRAZONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



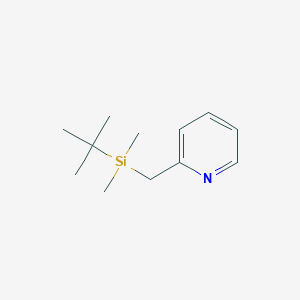
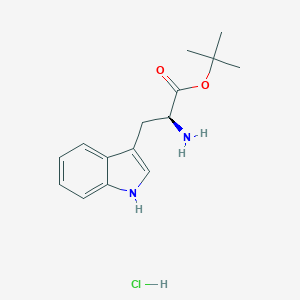
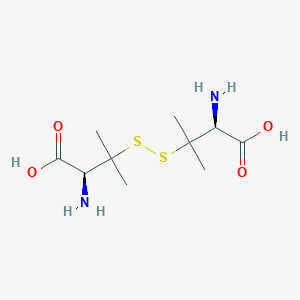
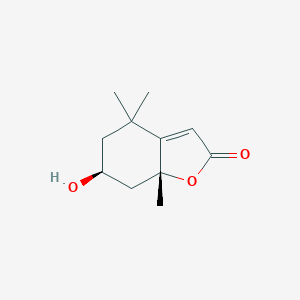
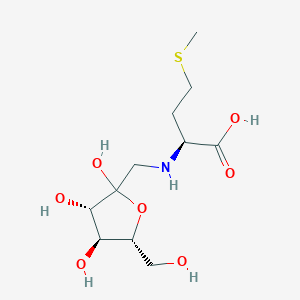
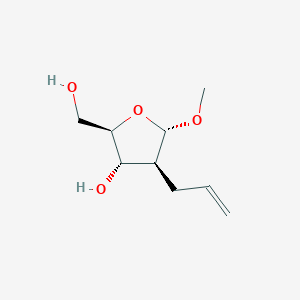
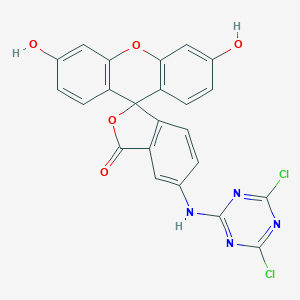
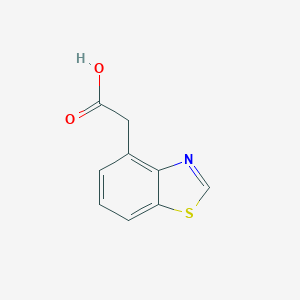
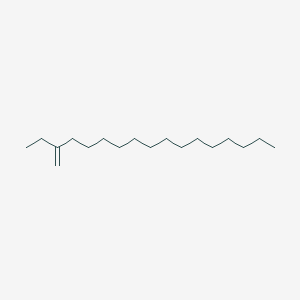
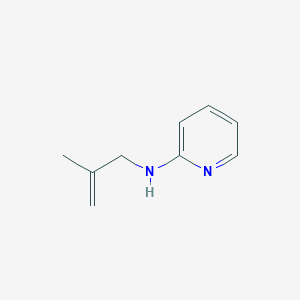
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
